SB-611812

Vue d'ensemble

Description

SB-611812 est un antagoniste du récepteur de l'urotensine II avec un potentiel important dans la recherche sur les maladies cardiovasculaires . L'urotensine II est un peptide vasoconstricteur puissant, et son récepteur, le récepteur de l'urotensine II, est impliqué dans diverses affections cardiovasculaires . This compound a été développé pour bloquer ce récepteur, offrant ainsi des avantages thérapeutiques dans des conditions telles que l'insuffisance cardiaque et la resténose après angioplastie par ballonnet .

Applications De Recherche Scientifique

SB-611812 has a wide range of scientific research applications, including:

Cardiovascular Research: It is used to study the role of urotensin II in cardiovascular diseases and to develop potential therapies for conditions such as heart failure and restenosis.

Pharmacological Studies: The compound is used to investigate the pharmacological effects of urotensin II receptor antagonism and to identify potential therapeutic targets.

Biological Research: This compound is employed in studies exploring the biological functions of urotensin II and its receptor in various tissues and organs.

Medical Research: The compound is being investigated for its potential therapeutic applications in treating cardiovascular diseases and other conditions related to urotensin II signaling.

Mécanisme D'action

Target of Action

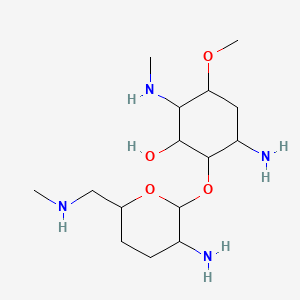

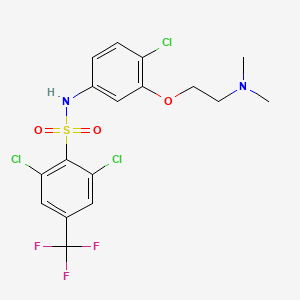

SB-611812, also known as “Benzenesulfonamide, 2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)-” or “2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide”, is a potent antagonist of the Urotensin II receptor (UTR) . UTR, also known as G-protein-coupled receptor 14 (GPR14), is predominantly expressed in the brain, heart, kidney, adrenal gland, and placenta . It plays a crucial role in cardiovascular regulation .

Biochemical Pathways

The main downstream signaling pathways mediated through the Urotensin-II/UTR system are RhoA/ROCK, MAPKs, and PI3K/AKT . Urotensin-II/UTR expression stimulates the accumulation of monocytes and macrophages, which promote the adhesion molecules expression, chemokines activation, and release of inflammatory cytokines at inflammatory injury sites .

Result of Action

The administration of this compound has been shown to markedly improve cardiac function and reduce myocardial remodeling . It attenuates cardiac dysfunction by decreasing cardiomyocyte hypertrophy and cardiac fibrosis . In a rat restenosis model of carotid artery angioplasty, this compound reduces neointimal thickening and increases lumen diameter .

Analyse Biochimique

Biochemical Properties

SB-611812 interacts with the urotensin II receptor (UTR), a G-protein-coupled receptor . It binds to the recombinant rat UTR and inhibits the contraction of isolated rat aorta induced by urotensin II . This interaction with UTR is crucial for its role in biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It inhibits urotensin II-induced proliferation of neonatal cardiac fibroblasts . In a rat model of coronary artery ligation, this compound attenuates cardiac dysfunction, decreases cardiomyocyte hypertrophy, ventricular dilatation, and cardiac remodeling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the urotensin II receptor (UTR), leading to the inhibition of the downstream signaling pathways mediated through this system, such as RhoA/ROCK, MAPKs, and PI3K/AKT . This binding interaction with UTR and the subsequent inhibition of these pathways are how this compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time . For instance, in a study involving H9c2 cardiomyocytes, this compound was shown to protect against the effects of urotensin II, including upregulation of caspase-3 expression and promotion of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, in a rat model of coronary artery ligation, treatment with this compound at a dosage of 30 mg/kg/day resulted in significant improvements in cardiac function and reductions in cardiac remodeling .

Transport and Distribution

Given its interaction with the urotensin II receptor (UTR), it is likely that it may be transported and distributed in a manner similar to other ligands of this receptor .

Subcellular Localization

Given its interaction with the urotensin II receptor (UTR), it is likely that it may be localized in areas where this receptor is present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SB-611812 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse exacte et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. On sait que le composé est synthétisé par une série de réactions organiques, notamment des réactions de substitution nucléophile et de condensation .

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour augmenter le rendement et la pureté, ainsi que la mise en œuvre de mesures rigoureuses de contrôle de la qualité pour assurer la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

SB-611812 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution nucléophile sont couramment utilisées dans la synthèse et la modification de this compound.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec une activité biologique modifiée, tandis que la réduction peut produire des formes réduites du composé avec des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Recherche cardiovasculaire : Il est utilisé pour étudier le rôle de l'urotensine II dans les maladies cardiovasculaires et pour développer des thérapies potentielles pour des affections telles que l'insuffisance cardiaque et la resténose.

Études pharmacologiques : Le composé est utilisé pour étudier les effets pharmacologiques de l'antagonisme du récepteur de l'urotensine II et pour identifier des cibles thérapeutiques potentielles.

Recherche biologique : This compound est utilisé dans des études explorant les fonctions biologiques de l'urotensine II et de son récepteur dans divers tissus et organes.

Recherche médicale : Le composé est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires et d'autres affections liées à la signalisation de l'urotensine II.

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au récepteur de l'urotensine II et en le bloquant. Cela empêche l'urotensine II d'exercer ses effets vasoconstricteurs et prolifératifs sur les cellules musculaires lisses vasculaires et les fibroblastes cardiaques . Le blocage de la signalisation du récepteur de l'urotensine II entraîne une réduction de la constriction vasculaire, une diminution du remodelage cardiaque et une amélioration de la fonction cardiaque dans les modèles expérimentaux . Les principales cibles moléculaires et voies impliquées comprennent la voie de signalisation AMPc-protéine kinase A .

Comparaison Avec Des Composés Similaires

Composés similaires

Palosuran : Un autre antagoniste du récepteur de l'urotensine II avec des propriétés pharmacologiques similaires.

Antagonistes à base de pipérazino-isoindolinone : Ces composés ciblent également le récepteur de l'urotensine II et ont été développés pour des applications thérapeutiques similaires.

Unicité de SB-611812

This compound est unique par sa forte sélectivité pour le récepteur de l'urotensine II et son absence d'activité agoniste, ce qui a été une limitation pour certains autres antagonistes du récepteur de l'urotensine II . Cette sélectivité fait de this compound un outil précieux pour étudier la voie de signalisation de l'urotensine II et son rôle dans les maladies cardiovasculaires .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !

Propriétés

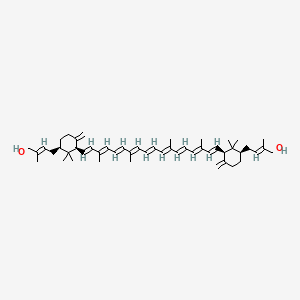

IUPAC Name |

2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl3F3N2O3S/c1-25(2)5-6-28-15-9-11(3-4-12(15)18)24-29(26,27)16-13(19)7-10(8-14(16)20)17(21,22)23/h3-4,7-9,24H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZHOFJFIOCYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl3F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.